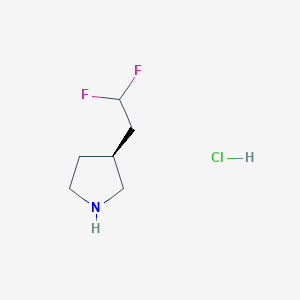

(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride

Descripción general

Descripción

(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride is a chiral compound that contains a pyrrolidine ring substituted with a 2,2-difluoroethyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the difluoroethyl group imparts unique chemical properties, making it a valuable building block in the synthesis of various pharmaceuticals and bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate . This reaction proceeds via a ligand coupling mechanism and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of (S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride may involve large-scale electrophilic difluoroethylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Addition Reactions: The pyrrolidine ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hypervalent iodine reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions may yield various difluoroethyl-substituted derivatives, while oxidation reactions can produce difluoroethyl ketones or alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Lead Compound for Drug Discovery

(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride serves as a potential lead compound for developing new pharmaceuticals targeting specific receptors or pathways. The difluoroethyl substitution may enhance its interaction with biological targets, potentially increasing potency and selectivity compared to non-fluorinated analogs. Compounds with similar structures have demonstrated various pharmacological effects, including anti-inflammatory and analgesic activities .

Case Study: Fragment-Based Drug Discovery

In fragment-based drug discovery, fluorinated compounds are often explored for their binding affinities and metabolic pathways. Studies indicate that fluorinated piperidines can serve as effective fragments due to their favorable physicochemical properties, such as increased water solubility and reduced basicity, which correlate with lower toxicity profiles .

Chemical Biology

Mechanistic Studies

The unique structure of this compound makes it valuable for probing biological mechanisms and interactions. Interaction studies can provide insights into its pharmacodynamics and pharmacokinetics. These studies often focus on:

- Binding Affinity : Assessing how well the compound binds to target proteins or receptors.

- Metabolic Pathways : Understanding how the compound is metabolized in vivo can inform dosage and efficacy.

- Toxicology : Evaluating potential adverse effects through dose-response studies helps establish safety profiles for therapeutic use .

Material Science

Applications in Novel Materials

Due to its fluorinated nature, this compound could be explored for applications in creating novel materials or coatings. The fluorinated moiety may impart unique properties such as hydrophobicity and chemical stability, making it suitable for advanced material applications .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with commercially available pyrrolidine derivatives.

- Fluorination : The introduction of the difluoroethyl group can be achieved through electrophilic fluorination techniques or nucleophilic substitution reactions.

- Hydrochloride Formation : The final step involves converting the free base form into its hydrochloride salt by reacting with hydrochloric acid .

Table 1: Synthetic Routes for this compound

| Step | Description |

|---|---|

| Starting Materials | Pyrrolidine derivatives |

| Fluorination | Electrophilic fluorination or nucleophilic substitution |

| Hydrochloride Formation | Reaction with hydrochloric acid to form the hydrochloride salt |

Table 2: Comparison of Structural Analogues

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-3-(trifluoromethyl)pyrrolidine | Pyrrolidine ring with trifluoromethyl group | Higher lipophilicity; potential CNS activity |

| 1-(difluoromethyl)cyclopentylamine | Cyclopentylamine structure | Varied biological activity |

| 4-(difluoromethyl)aniline | Aniline derivative | Applications in dye and pharmaceutical industries |

Mecanismo De Acción

The mechanism of action of (S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the lipophilicity and binding affinity of the compound to its target proteins or enzymes. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-(2,2-Difluoroethyl)pyrrolidine: The non-HCl form of the compound, which may have different solubility and stability properties.

2,2-Difluoroethylamine: A simpler compound with similar difluoroethyl functionality but lacking the pyrrolidine ring.

Difluoromethylpyrrolidine: A related compound with a difluoromethyl group instead of a difluoroethyl group.

Uniqueness

(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride is unique due to its combination of a chiral pyrrolidine ring and a difluoroethyl group. This combination imparts specific chemical and biological properties that are not present in simpler or structurally different analogs. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.

Actividad Biológica

(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring substituted with a difluoroethyl group. The fluorine atoms are known to influence the compound's biological properties by enhancing lipophilicity and potentially altering interaction dynamics with biological targets.

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives exhibit varying degrees of antimicrobial activity. In particular, studies have shown that compounds with similar structures to (S)-3-(2,2-difluoroethyl)pyrrolidine can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, pyrrolidine-2,3-diones have been identified as potent inhibitors against Pseudomonas aeruginosa, a significant pathogen in clinical settings .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrrolidine-2,3-dione | Pseudomonas aeruginosa | 4 | |

| This compound | TBD | TBD | TBD |

Antiparasitic Activity

The compound's structural analogs have been evaluated for antiparasitic activity against Plasmodium falciparum. In structure-activity relationship (SAR) studies, modifications to the pyrrolidine ring yielded compounds that demonstrated significant inhibition of parasite growth. For example, enantiomers of pyrrolidine derivatives were shown to retain similar levels of activity against malaria parasites, suggesting that chirality may not be a critical factor in their mechanism of action .

Case Study: Antiparasitic Efficacy

In a recent study involving various pyrrolidine derivatives, it was found that certain modifications enhanced their efficacy against Plasmodium falciparum by improving solubility and bioavailability. The lead compound from this series exhibited an IC50 value indicating over 80% reduction in parasitemia in animal models .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in pathogen survival and proliferation. The presence of fluorine atoms is hypothesized to enhance binding affinity through increased hydrophobic interactions.

Propiedades

IUPAC Name |

(3S)-3-(2,2-difluoroethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)3-5-1-2-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHBRSJOWFYLEX-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CC(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.